molecular formula C7H11N3O4 B14241291 Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate CAS No. 502483-26-3

Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate

Cat. No.: B14241291
CAS No.: 502483-26-3
M. Wt: 201.18 g/mol
InChI Key: OBDNYBJKGVAJAS-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ester functional group, a hydroxyimino group, and an acetyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate typically involves the esterification of 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The acetyldiazenyl group can be reduced to form an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate.

    Reduction: The major product is Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate.

    Substitution: The products depend on the nucleophile used, but common products include Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates.

Scientific Research Applications

Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the acetyldiazenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate
  • Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate
  • Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates

Uniqueness

Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is unique due to the presence of both the acetyldiazenyl and hydroxyimino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

502483-26-3

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 4-(acetyldiazenyl)-2-hydroxyiminobutanoate

InChI

InChI=1S/C7H11N3O4/c1-5(11)9-8-4-3-6(10-13)7(12)14-2/h13H,3-4H2,1-2H3

InChI Key

OBDNYBJKGVAJAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=NCCC(=NO)C(=O)OC

Origin of Product

United States

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